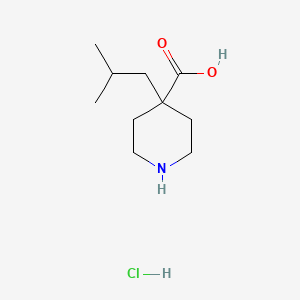

4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H19NO2·HCl It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a carboxylic acid group and a 2-methylpropyl substituent on the piperidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.

Introduction of the 2-Methylpropyl Group: The 2-methylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free carboxylic acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions is crucial to minimize by-products and maximize the overall efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of piperidine derivatives with carboxylic acids under controlled conditions. The compound is characterized by its piperidine ring structure, which contributes to its biological activity.

Synthetic Methodology

The synthetic pathway often includes:

- Hydrogenation : Using catalysts like palladium charcoal to reduce starting materials.

- Esterification : Converting acids to esters for easier manipulation.

- Resolution : Employing chiral reagents to isolate specific enantiomers, enhancing biological efficacy.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities, particularly in the context of neurological and cardiovascular health.

Pharmacological Effects

- Thrombin Inhibition : This compound serves as an intermediate in the synthesis of argatroban, a potent thrombin inhibitor used in anticoagulation therapy for patients with ischemic cerebral infarction .

- Neuroprotective Properties : Preliminary studies suggest potential neuroprotective effects, making it a candidate for treating neurodegenerative disorders .

Therapeutic Applications

The compound's versatility allows it to be explored in various therapeutic contexts:

Cardiovascular Applications

- Anticoagulant Therapy : As part of argatroban synthesis, it plays a crucial role in managing thrombotic conditions. Clinical applications include treatment protocols for patients undergoing percutaneous coronary interventions .

Neurological Disorders

- Potential in Treating Depression and Anxiety : The compound's structure suggests possible interactions with neurotransmitter systems, warranting further investigation into its efficacy against mood disorders .

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of this compound:

Mecanismo De Acción

The mechanism of action of 4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine-4-carboxylic acid: A closely related compound with similar structural features but lacking the 2-methylpropyl group.

1-Carbamoyl-piperidine-4-carboxylic acid: Another derivative with a carbamoyl group instead of the 2-methylpropyl group.

1-(Phenylsulfonyl)piperidine-4-carboxylic acid: A derivative with a phenylsulfonyl group.

Uniqueness

4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride is unique due to the presence of the 2-methylpropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .

Actividad Biológica

4-(2-Methylpropyl)piperidine-4-carboxylic acid hydrochloride is a piperidine derivative with potential applications in medicinal chemistry and biological research. Its molecular formula is C10H19NO2·HCl, and it serves as a building block for various pharmaceutical compounds, particularly those targeting the central nervous system. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-methylpropyl group and a carboxylic acid functional group. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for biological studies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target involved .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, particularly in pathways related to neurological functions.

- Receptor Modulation : The compound may act on various receptors in the central nervous system, which could be beneficial in developing treatments for neurological disorders.

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against certain strains of bacteria, although further research is needed to confirm efficacy .

Case Studies

- Antimicrobial Activity : A study evaluating the antimicrobial effects of piperidine derivatives found that some exhibited significant bacteriostatic effects against Staphylococcus aureus and Escherichia coli. The presence of specific substituents on the piperidine ring influenced their activity levels .

- Cytotoxicity Studies : In vitro cytotoxicity assays demonstrated that derivatives of piperidine, including the hydrochloride salt form, showed varying degrees of cytotoxicity against cancer cell lines. For instance, compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM against different cancer cell lines .

- Neuropharmacological Effects : Research into the central nervous system effects of piperidine derivatives has indicated potential applications in treating conditions such as anxiety and depression. The modulation of neurotransmitter systems through receptor interactions has been a focal point in this area .

Data Summary

Propiedades

IUPAC Name |

4-(2-methylpropyl)piperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-8(2)7-10(9(12)13)3-5-11-6-4-10;/h8,11H,3-7H2,1-2H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBTFETHEFOBNPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(CCNCC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.